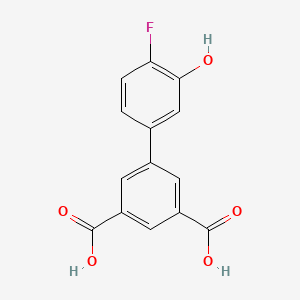
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% (4-DFP-3-FP) is a fluorinated phenolic compound that has been the subject of numerous scientific studies due to its potential applications in a variety of fields. In particular, 4-DFP-3-FP has been studied for its potential use in synthetic organic chemistry, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has been studied for its potential applications in a variety of scientific fields. In particular, it has been studied for its potential use in synthetic organic chemistry, as a bioactive compound, and as a potential therapeutic agent. Additionally, 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has been studied for its potential use in drug delivery, as a catalyst in organic synthesis, and as a potential antioxidant.
Mécanisme D'action
The exact mechanism of action of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound acts by binding to certain proteins and enzymes, which may lead to changes in the activity of these proteins and enzymes. Additionally, 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% are not yet fully understood. However, studies have shown that 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% may have anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% may have the potential to modulate the activity of certain enzymes and proteins, which may lead to changes in the activity of these proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% has several advantages for use in lab experiments. For example, the compound is relatively easy to synthesize and is stable in a variety of conditions. Additionally, the compound has a low toxicity profile, making it safe to use in lab experiments. However, 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% also has some limitations. For example, the compound is not water-soluble, making it difficult to use in certain experiments. Additionally, the compound is not commercially available, making it difficult to obtain for use in experiments.
Orientations Futures
There are several potential future directions for the study of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%. For example, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to investigate the compound’s potential applications in drug delivery, as a catalyst in organic synthesis, and as an antioxidant. Additionally, research is needed to explore the potential of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% as a therapeutic agent. Finally, further research is needed to investigate the potential of 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% to modulate the activity of certain proteins and enzymes.
Méthodes De Synthèse
4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95% is synthesized via a two-step process. In the first step, a dicarboxylic acid is reacted with a fluorinated phenol and a base catalyst to form a dicarboxylic acid ester. In the second step, the dicarboxylic acid ester is reacted with a base to form 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%. This method of synthesis is relatively simple and efficient, making it an attractive choice for synthesizing 4-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%.
Propriétés
IUPAC Name |
5-(2-fluoro-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-12-6-10(16)1-2-11(12)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVMFKGBQFZZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684532 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-63-1 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374954.png)







![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6374999.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375015.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375035.png)